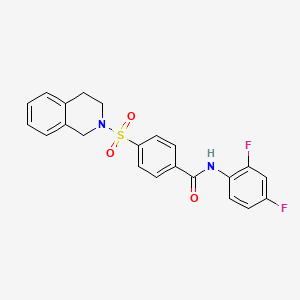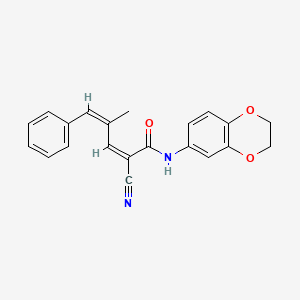![molecular formula C19H27N5O3S B2805769 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1795304-37-8](/img/structure/B2805769.png)
2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide is a complex organic compound that features a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a tetramethylbenzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the 1H-1,2,3-triazole ring:
Introduction of the pyrrolidine ring: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative.
Attachment of the tetramethylbenzenesulfonamide group: This can be achieved through a sulfonamide formation reaction using a tetramethylbenzenesulfonyl chloride precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of diseases such as glaucoma and epilepsy.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus reducing intraocular pressure in glaucoma patients . The compound’s triazole ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are known for their diverse pharmacological properties.
Sulfonamide derivatives: These compounds are widely used in medicinal chemistry for their antibacterial and diuretic properties.
Uniqueness
2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide is unique due to its combination of a triazole ring, pyrrolidine ring, and sulfonamide group, which imparts a distinct set of chemical and biological properties .
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-13-11-14(2)16(4)19(15(13)3)28(26,27)21-7-5-18(25)23-9-6-17(12-23)24-10-8-20-22-24/h8,10-11,17,21H,5-7,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBPIIEISHPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2805686.png)





![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)




![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2805705.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)
![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)
